Cafaminol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cafaminol can be synthesized through a series of chemical reactions involving the methylation of caffeine derivatives. The process typically involves the reaction of caffeine with ethylene oxide in the presence of a base to form the hydroxyethyl derivative, followed by methylation using methyl iodide .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The mobile phase for HPLC typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .
Chemical Reactions Analysis
Types of Reactions: Cafaminol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various methylated and ethylated derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Cafaminol has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular metabolism and vasoconstriction.
Medicine: Used in formulations for nasal decongestion and treatment of acute rhinitis.
Industry: Employed in the development of pharmaceutical formulations and as a standard in analytical chemistry.
Mechanism of Action
Cafaminol exerts its effects primarily through its action on the adenosine receptors in the body. By binding to these receptors, it inhibits the action of adenosine, leading to vasoconstriction and reduced nasal congestion. The compound also affects the central nervous system, similar to caffeine, by increasing alertness and reducing fatigue .
Comparison with Similar Compounds
Caffeine: Both Cafaminol and caffeine belong to the methylxanthine family and share similar stimulant properties.
Theobromine: Found in cocoa, theobromine has similar effects to caffeine but is less potent.
Theophylline: Another methylxanthine derivative used in the treatment of respiratory diseases.
Uniqueness of this compound: this compound is unique due to its specific use as a nasal decongestant and its particular chemical structure, which includes a hydroxyethyl group. This structural difference gives it distinct pharmacological properties compared to other methylxanthine derivatives .
Properties
CAS No. |
30924-31-3 |
---|---|
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3 |
InChI Key |
ZGNRRVAPHPANFI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |
Appearance |
Solid powder |
melting_point |
105.0 °C |
30924-31-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cafaminol; Cafaminolum; G 1; G-1; G1; Methylcoffanolamine; Rhinetten; Rhinoptil; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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